molecular formula C11H13IO2 B8809118 2-(4-Iodophenoxy)tetrahydro-2H-pyran CAS No. 99522-34-6

2-(4-Iodophenoxy)tetrahydro-2H-pyran

Cat. No.: B8809118
CAS No.: 99522-34-6
M. Wt: 304.12 g/mol
InChI Key: VFXGXQLIEHCZKU-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C11H13IO2 and its molecular weight is 304.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

99522-34-6

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

2-(4-iodophenoxy)oxane

InChI

InChI=1S/C11H13IO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2

InChI Key

VFXGXQLIEHCZKU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-iodophenol (11.0 g, 50 mmol) in CH2Cl2 (50 ml) cooled with an ice bath, dihydropyran (5.0 g, 60 mmol) was added dropwise over 10 min at 0–5° C. After the solution became clear, toluenesulfonic acid, TsOH, (10 mg) was added. The solution was stirred at 20° C. for 15 min. Then it was quenched by addition of NaHCO3 (1 g) and 3 drops of water, and after stirring for 5 min at 20° C., the solvent was removed in vacuo and the residue was purified by column chromatography on silica gel with petroleum ether as eluent to give 14.0 g (92%) of 1 as colorless crystal; mp 66° C.; δH(CDCl3; 300 MHz): 7.55(d, J=8.3, 2H, Ar—H), 6.83(d, J=8.4, 2H, Ar—H), 5.37(t, J=3.1, 1H, OCHO), 3.86(m, 1H, THP), 3.59(m, 1H, THP), 1.87˜1.58(m, 6H, THP).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three
Name
Yield
92%

Synthesis routes and methods II

Procedure details

4-Iodophenol 10.0 g (45.5 mmol) was dissolved in 20 mL 3,4-dihydro-2H-pyran, then one drop of concentrated sulfuric acid was added, the reaction mixture was stirred for 30 min, then the mixture was poured into 1000 mL of n-hexane, filtered and washed with 300 mL (100 mL×3) hexane, dried in vacuum to afford the desired product as white solid (9.1 g, 65.9% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
65.9%

Synthesis routes and methods III

Procedure details

10 Grams of p-iodophenol, 8 ml of dihydropyrane and a catalytic amount of p-toluenesulfonic acid was dissolved in 30 ml of anhydrous ether, all of these were mixed together and stirred at a room temperature for 2 hours. The reaction mixture was washed with water, dried then the solvent was removed by evaporation to yield 12.4 g of 4-(2-tetrahydropyranyloxy)-1-iodobenzene in the form of yellow oily substance. Boiling point: 84°-87° C. (at 25 mm Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

20 g (89 mmol) of 4-iodophenol was dissolved in 45 ml (2.0 mol/l) of toluene. To this was added 16.4 ml (0.18 mol) of 2,3-dihydroxypyrane and 1.15 g (4.5 mmol) of pyridinium p-toluenesulfonic acid, and the mixture was stirred for 2 hours under a nitrogen atmosphere. After completion of the reaction, a saturated sodium hydrogen carbonate aqueous solution was added and the mixture was extracted with ethyl acetate, then, the organic layer was washed with water, and the solvent was distilled off. As a result, 26.5 g (87.1 mmol) of (h) was obtained. The yield was 98% based on 4-iodophenol.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
2,3-dihydroxypyrane
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Name
pyridinium p-toluenesulfonic acid
Quantity
1.15 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
98%

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